4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone
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Overview
Description
4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone is an organic compound with the molecular formula C11H8BrNO2 It is a derivative of oxazolone, characterized by the presence of a bromophenyl group attached to the methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone typically involves the condensation of 2-bromobenzaldehyde with 2-methyl-4-oxazolone. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolone derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced oxazolone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted oxazolones, which can be further functionalized for specific applications.
Scientific Research Applications
4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone involves its interaction with specific molecular targets. The bromophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The oxazolone ring can also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenyl)methylene]malononitrile
- N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine
- 2,2’-[(4-Bromophenyl)methylene]bis(1H-pyrrole)
Uniqueness
4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone is unique due to its specific combination of the bromophenyl group and the oxazolone ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in scientific research. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance.
Properties
Molecular Formula |
C11H8BrNO2 |
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Molecular Weight |
266.09 g/mol |
IUPAC Name |
4-[(2-bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H8BrNO2/c1-7-13-10(11(14)15-7)6-8-4-2-3-5-9(8)12/h2-6H,1H3 |
InChI Key |
AATYJMATKNPXPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C2Br)C(=O)O1 |
Origin of Product |
United States |
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